molecular formula C24H23NO6 B11155355 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine

Cat. No.: B11155355
M. Wt: 421.4 g/mol
InChI Key: NZIGMFUVQTXHJU-FQEVSTJZSA-N
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Description

2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclohexane ring

Preparation Methods

The synthesis of 2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the chromen ring systemThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The ketone group in the chromen ring can be reduced to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]-3-PHENYLPROPANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The chromen ring system can interact with enzymes and proteins, potentially inhibiting their activity. The acetamido and phenylpropanoic acid groups can also play a role in binding to specific receptors or enzymes, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other chromen derivatives and cyclohexane-fused systems. Compared to these, 2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]-3-PHENYLPROPANOIC ACID is unique due to its specific functional groups and the combination of the chromen and cyclohexane rings. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications .

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

(2S)-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H23NO6/c26-22(25-20(23(27)28)12-15-6-2-1-3-7-15)14-30-16-10-11-18-17-8-4-5-9-19(17)24(29)31-21(18)13-16/h1-3,6-7,10-11,13,20H,4-5,8-9,12,14H2,(H,25,26)(H,27,28)/t20-/m0/s1

InChI Key

NZIGMFUVQTXHJU-FQEVSTJZSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)OC2=O

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NC(CC4=CC=CC=C4)C(=O)O)OC2=O

Origin of Product

United States

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